molecular formula C22H15ClN4OS B11213633 6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B11213633
M. Wt: 418.9 g/mol
InChI Key: UAVXBZLONFHMJJ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thienyl group, and a chromeno-triazolo-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The initial step involves the synthesis of the chromeno core through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.

    Introduction of the Triazolo Group: The chromeno intermediate is then reacted with an azide compound to introduce the triazolo group. This step often requires the use of a catalyst such as copper(I) iodide and is carried out under reflux conditions.

    Attachment of the Chlorophenyl and Thienyl Groups: The final step involves the coupling of the chlorophenyl and thienyl groups to the triazolo-chromeno intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolo group, potentially converting it into a triazoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) under reflux conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Triazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.

Medicine

The compound has potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial. It is being investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
  • 6-(4-Methylphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

Uniqueness

Compared to similar compounds, 6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorophenyl group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H15ClN4OS

Molecular Weight

418.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C22H15ClN4OS/c23-14-9-7-13(8-10-14)21-18-19(15-4-1-2-5-16(15)28-21)26-22-24-12-25-27(22)20(18)17-6-3-11-29-17/h1-12,20-21H,(H,24,25,26)

InChI Key

UAVXBZLONFHMJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=CS5)C(O2)C6=CC=C(C=C6)Cl

Origin of Product

United States

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